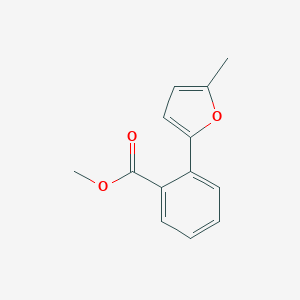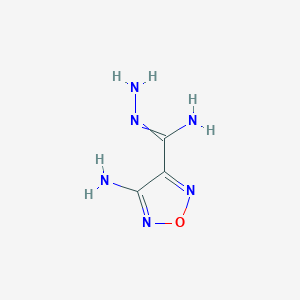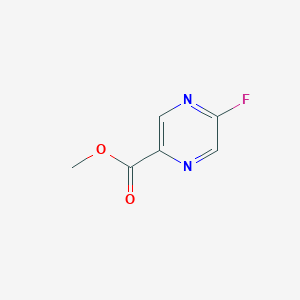
3-Ethoxy-4-methyl-5-(1-methyl-1H-1,2,4-triazol-5-yl)isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-4-methyl-5-(1-methyl-1H-1,2,4-triazol-5-yl)isoxazole is a chemical compound that has been used in scientific research for its potential therapeutic properties. This compound belongs to the class of isoxazole derivatives, which have been studied for their various biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. In
Mecanismo De Acción
The mechanism of action of 3-Ethoxy-4-methyl-5-(1-methyl-1H-1,2,4-triazol-5-yl)isoxazole is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in cell growth and inflammation. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. It has also been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell survival and proliferation.
Efectos Bioquímicos Y Fisiológicos
3-Ethoxy-4-methyl-5-(1-methyl-1H-1,2,4-triazol-5-yl)isoxazole has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. In addition, it has been shown to have antimicrobial effects against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-Ethoxy-4-methyl-5-(1-methyl-1H-1,2,4-triazol-5-yl)isoxazole in lab experiments is its potential therapeutic properties in various areas of research. It has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and having antimicrobial effects. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-Ethoxy-4-methyl-5-(1-methyl-1H-1,2,4-triazol-5-yl)isoxazole. One area of research could be to further explore its potential use in cancer treatment, particularly in combination with other chemotherapy drugs. Another area of research could be to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease. Additionally, further studies could be conducted to better understand its mechanism of action and to improve its solubility in aqueous solutions.
Métodos De Síntesis
The synthesis of 3-Ethoxy-4-methyl-5-(1-methyl-1H-1,2,4-triazol-5-yl)isoxazole involves the reaction of 3-ethoxy-4-methyl-5-nitroisoxazole with 1-methyl-1H-1,2,4-triazole-5-amine in the presence of a reducing agent such as iron powder or tin chloride. The reaction is carried out in a solvent such as ethanol or methanol and requires careful control of temperature and reaction time. The resulting product is purified by recrystallization or chromatography to obtain a high yield of pure compound.
Aplicaciones Científicas De Investigación
3-Ethoxy-4-methyl-5-(1-methyl-1H-1,2,4-triazol-5-yl)isoxazole has been studied for its potential therapeutic properties in various scientific research applications. One of the major areas of research has been in the field of cancer treatment, where this compound has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory and antimicrobial effects, as well as its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Propiedades
Número CAS |
194286-88-9 |
|---|---|
Nombre del producto |
3-Ethoxy-4-methyl-5-(1-methyl-1H-1,2,4-triazol-5-yl)isoxazole |
Fórmula molecular |
C9H12N4O2 |
Peso molecular |
208.22 g/mol |
Nombre IUPAC |
3-ethoxy-4-methyl-5-(2-methyl-1,2,4-triazol-3-yl)-1,2-oxazole |
InChI |
InChI=1S/C9H12N4O2/c1-4-14-9-6(2)7(15-12-9)8-10-5-11-13(8)3/h5H,4H2,1-3H3 |
Clave InChI |
UFRVETCRMQQVOR-UHFFFAOYSA-N |
SMILES |
CCOC1=NOC(=C1C)C2=NC=NN2C |
SMILES canónico |
CCOC1=NOC(=C1C)C2=NC=NN2C |
Sinónimos |
1H-1,2,4-Triazole,5-(3-ethoxy-4-methyl-5-isoxazolyl)-1-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylic acid](/img/structure/B71453.png)


![1-[(1'S,2S,4'R)-7',7'-Dimethyl-4-oxospiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane]-1'-yl]-N,N-di(propan-2-yl)methanesulfonamide](/img/structure/B71467.png)









